Cas no 1806934-70-2 (3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine)

3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine
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- インチ: 1S/C7H6F2INO2/c1-13-3-2-11-7(10)4(5(3)12)6(8)9/h2,6H,1H3,(H,11,12)
- InChIKey: OJBDLZMHUCQSBA-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C(C(=CN1)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 38.3
- XLogP3: 1.6
3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029031634-250mg |
3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine |
1806934-70-2 | 95% | 250mg |
$980.00 | 2022-03-31 | |
Alichem | A029031634-500mg |
3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine |
1806934-70-2 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
Alichem | A029031634-1g |
3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine |
1806934-70-2 | 95% | 1g |
$2,895.00 | 2022-03-31 |
3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridineに関する追加情報
Introduction to 3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine (CAS No. 1806934-70-2)
3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806934-70-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule features a pyridine core, which is a privileged scaffold in drug discovery due to its versatility and biological relevance. The presence of multiple functional groups, including a difluoromethyl, a hydroxyl, an iodo, and a methoxy substituent, makes this compound a valuable intermediate for synthesizing novel bioactive molecules.
The difluoromethyl group is particularly noteworthy in modern drug design, as it can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This moiety has been extensively studied for its role in creating more robust and effective therapeutic agents. In contrast, the hydroxyl and methoxy groups contribute to the compound's solubility and interaction with biological systems, while the iodo substituent serves as a versatile handle for further chemical modifications via cross-coupling reactions.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that pyridines bearing electron-withdrawing groups like fluorine or iodine can exhibit potent activity against infectious diseases and cancer. The specific arrangement of these substituents in 3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine suggests potential applications in developing small-molecule inhibitors targeting enzymes or receptors involved in pathogenic processes.
In the context of drug development, this compound has been explored as a precursor for synthesizing kinase inhibitors, which are critical in oncology research. The combination of an iodine atom and a difluoromethyl group provides an ideal platform for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures with high precision. Such reactions are pivotal in generating libraries of compounds for high-throughput screening (HTS) to identify lead candidates for further optimization.
The pharmaceutical industry has shown increasing interest in pyridine-based scaffolds due to their broad spectrum of biological activities. For example, derivatives of this compound have been investigated for their potential antiviral and antibacterial properties. The structural features of 3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine align well with known pharmacophores that interact with viral proteases or bacterial enzymes, making it a promising candidate for further exploration.
Moreover, the compound's solubility profile, influenced by the hydroxyl and methoxy groups, facilitates its use in formulation development. Poor solubility remains one of the major hurdles in drug delivery systems, and molecules like this one offer opportunities to overcome such challenges by enhancing bioavailability. Recent studies have also explored the use of fluorinated pyridines in designing prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions.
The synthesis of 3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key synthetic strategies include halogenation reactions to introduce the iodine substituent, followed by functional group interconversions to achieve the desired substitution pattern. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally sustainable.
In conclusion, 3-(Difluoromethyl)-4-hydroxy-2-iodo-5-methoxypyridine (CAS No. 1806934-70-2) represents a fascinating example of how structural diversity can be leveraged to develop novel therapeutics. Its unique combination of functional groups positions it as a versatile building block for drug discovery efforts across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms, compounds like this one will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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